1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione
Overview
Description
1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpyrrolidine-2,5-dione with prop-2-enylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . For example, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-Phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Phenylpyrrolidine-2,5-dione: This compound lacks the prop-2-enylamino group and may exhibit different biological activities.
3-Phenylpyrrolidine-2,5-dione: This compound has a phenyl group at a different position, which may affect its chemical reactivity and biological properties.
N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones: These derivatives have been studied for their anticonvulsant properties and may offer insights into the structure-activity relationship of pyrrolidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
1-phenyl-3-(prop-2-enylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-8-14-11-9-12(16)15(13(11)17)10-6-4-3-5-7-10/h2-7,11,14H,1,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQNTDKFOACKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CC(=O)N(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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